molecular formula C13H19NO3 B8582650 benzyl N-ethyl-N-(3-hydroxypropyl)carbamate

benzyl N-ethyl-N-(3-hydroxypropyl)carbamate

Cat. No. B8582650
M. Wt: 237.29 g/mol
InChI Key: KNESJTZTTMQWHI-UHFFFAOYSA-N
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Patent
US06329338B1

Procedure details

N-Ethyl 3-benzyloxycarbonylamino-1-propanol t-butyldimethylsilyl ether (8.5 g) was dissolved in THF (120 ml), and to the resulting solution was added under ice-cooling a solution of 1N tetra-butylammonium fluoride in THF (48 ml). The resultant mixture was stirred at room temperature for 1 hour. Ethyl acetate and water were added to the reaction solution obtained. The organic layer so sepasated was washed with water and then dried over magnesium sulfate. The solvent was evaporated off from the solution, and the residue was purified by a silica gel chromatography, thus affording the titled compound (4.0 g; 71%)
Name
N-Ethyl 3-benzyloxycarbonylamino-1-propanol t-butyldimethylsilyl ether
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
48 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[Si]([O:8][CH2:9][CH2:10][CH2:11][N:12]([C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16])[CH2:13][CH3:14])(C(C)(C)C)(C)C.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.C(OCC)(=O)C.O>C1COCC1>[CH2:13]([N:12]([C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16])[CH2:11][CH2:10][CH2:9][OH:8])[CH3:14] |f:1.2|

Inputs

Step One
Name
N-Ethyl 3-benzyloxycarbonylamino-1-propanol t-butyldimethylsilyl ether
Quantity
8.5 g
Type
reactant
Smiles
[Si](C)(C)(C(C)(C)C)OCCCN(CC)C(=O)OCC1=CC=CC=C1
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
48 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to the resulting solution was added under ice-
CUSTOM
Type
CUSTOM
Details
obtained
WASH
Type
WASH
Details
The organic layer so sepasated was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off from the solution
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCCO)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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